molecular formula C5H3BrClNOS B13123360 2-Bromo-4-methyl-thiazole-5-carbonyl chloride

2-Bromo-4-methyl-thiazole-5-carbonyl chloride

Cat. No.: B13123360
M. Wt: 240.51 g/mol
InChI Key: UOIJYENAKPNBKW-UHFFFAOYSA-N
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Description

2-Bromo-4-methylthiazole-5-carbonylchloride is a chemical compound with the molecular formula C5H3BrClNOS It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methylthiazole-5-carbonylchloride typically involves the bromination of 4-methylthiazole followed by the introduction of a carbonyl chloride group. One common method involves the reaction of 4-methylthiazole with bromine in the presence of a suitable solvent, such as acetic acid, to yield 2-bromo-4-methylthiazole. This intermediate is then treated with phosgene (carbonyl chloride) to introduce the carbonyl chloride group, resulting in the formation of 2-Bromo-4-methylthiazole-5-carbonylchloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, safety measures are crucial when handling reactive intermediates like bromine and phosgene.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methylthiazole-5-carbonylchloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Reduction Reactions: The carbonyl chloride group can be reduced to an aldehyde or alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to yield sulfoxides or sulfones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents (e.g., DMF) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

Major Products

    Substitution: Formation of 2-substituted-4-methylthiazole derivatives.

    Reduction: Formation of 2-bromo-4-methylthiazole-5-aldehyde or 2-bromo-4-methylthiazole-5-alcohol.

    Oxidation: Formation of 2-bromo-4-methylthiazole-5-sulfoxide or 2-bromo-4-methylthiazole-5-sulfone.

Scientific Research Applications

2-Bromo-4-methylthiazole-5-carbonylchloride has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Its derivatives are investigated for potential therapeutic properties, such as antimicrobial and anticancer activities.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methylthiazole-5-carbonylchloride depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors. The bromine atom and carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The thiazole ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methylthiazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.

    2-Bromo-4-methylthiazole-5-aldehyde: Contains an aldehyde group instead of a carbonyl chloride group.

    2-Bromo-4-methylthiazole-5-alcohol: Contains an alcohol group instead of a carbonyl chloride group.

Uniqueness

2-Bromo-4-methylthiazole-5-carbonylchloride is unique due to the presence of both a bromine atom and a carbonyl chloride group, which allows for diverse chemical reactivity.

Properties

Molecular Formula

C5H3BrClNOS

Molecular Weight

240.51 g/mol

IUPAC Name

2-bromo-4-methyl-1,3-thiazole-5-carbonyl chloride

InChI

InChI=1S/C5H3BrClNOS/c1-2-3(4(7)9)10-5(6)8-2/h1H3

InChI Key

UOIJYENAKPNBKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)Br)C(=O)Cl

Origin of Product

United States

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